2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide
Overview
Description
2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide is in the realm of electrochemical cell applications . It has been synthesized and used as a dye in Dye-Sensitized Solar Cells (DSSCs) .
Mode of Action
The compound interacts with its targets through electron transfer processes . The cyclic voltammetry of the dye was taken using Ag/AgCl as a reference electrode, glassy carbon as a working electrode, and platinum (Pt) as a counter electrode . The details about the reversibility of these electron transfer processes were obtained from cyclic-voltammograms .
Biochemical Pathways
It’s worth noting that the compound’s role in dsscs suggests it may influence pathways related to light absorption and energy conversion .
Result of Action
The use of this compound as a dye in DSSCs has resulted in a solar cell efficiency of 1.7% with Voc=0.67V, Jsc=4.6mA/m², and fill factor (FF) =56% .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, the cyclic voltammetry of the dye was taken at a temperature of 20°C .
Biochemical Analysis
Biochemical Properties
2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent changes in metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its activity and function within the cell .
Properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-4-6-12(7-5-11)9-16-14(18)13(8-15)10-17(2)3/h4-7,10H,9H2,1-3H3,(H,16,18)/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWZTTXIMSMNJR-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=CN(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C(=C/N(C)C)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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